molecular formula C₂₈H₂₆N₆O₃ B1160889 N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib

N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib

Cat. No.: B1160889
M. Wt: 494.54
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Bruton's Tyrosine Kinase (BTK) in B-cell Signaling and Pathophysiology

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that serves as an indispensable signaling molecule in multiple cellular pathways, most critically in B-cell antigen receptor (BCR) signaling. nih.govnih.gov First identified as the gene mutated in X-linked agammaglobulinemia (XLA), a human immunodeficiency characterized by a lack of mature B-cells, BTK's role in B-cell development, activation, proliferation, and survival is well-established. nih.govnih.gov

Upon BCR engagement, BTK is recruited to the cell membrane and activated through phosphorylation. nih.gov Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), triggering a cascade that promotes cell survival and proliferation. nih.gov In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, the BCR pathway is often constitutively active, leading to uncontrolled B-cell growth and survival. nih.govnih.gov BTK is also expressed in myeloid cells and plays a role in innate immunity, contributing to inflammatory responses. nih.gov Its central role in these pathogenic processes makes BTK a prime therapeutic target. nih.gov

Evolution of BTK Modulators: From Covalent Inhibitors to Targeted Degraders

The therapeutic targeting of BTK has undergone significant evolution, beginning with the development of first-generation irreversible covalent inhibitors. google.com

First-Generation Covalent Inhibitors: Ibrutinib (B1684441) was the first-in-class oral BTK inhibitor to gain FDA approval. google.comresearchgate.net It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively blocking its enzymatic activity. nih.gov This leads to the inhibition of B-cell proliferation, induction of apoptosis, and disruption of cell trafficking and adhesion. cymitquimica.comnih.gov

Second-Generation Inhibitors: To address limitations of Ibrutinib, such as off-target effects and acquired resistance, second-generation inhibitors were developed. These include covalent inhibitors like Acalabrutinib and Zanubrutinib, which were designed for greater selectivity to BTK, potentially offering a better safety profile. google.com Non-covalent (reversible) inhibitors, such as Pirtobrutinib, represent another advancement, designed to be effective against BTK enzymes that have mutated at the Cys481 residue, a common mechanism of resistance to covalent inhibitors. nih.gov

Targeted Protein Degraders (PROTACs): The latest evolution in BTK modulation is the development of targeted protein degraders, specifically Proteolysis-Targeting Chimeras (PROTACs). mdpi.com Unlike inhibitors that merely block a protein's function, PROTACs are designed to eliminate the target protein entirely from the cell. mdpi.comusbio.net This approach has the potential to overcome resistance mechanisms and may offer a more profound and durable therapeutic effect. nih.govusbio.net

Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs) in Drug Discovery

PROTACs are innovative heterobifunctional molecules that represent a paradigm shift from occupancy-driven pharmacology to event-driven pharmacology. mdpi.comfda.gov The fundamental structure of a PROTAC consists of three key components: google.com

A "warhead" ligand that binds to the target protein of interest (e.g., BTK).

An E3 ubiquitin ligase-recruiting ligand (e.g., a ligand for Cereblon or VHL).

A flexible linker that connects the two ligands.

The mechanism of action involves the PROTAC molecule acting as a bridge to form a ternary complex between the target protein and an E3 ligase. mdpi.com This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. The cell's natural disposal machinery, the proteasome, then recognizes the poly-ubiquitinated protein and degrades it. A key advantage of this system is that the PROTAC molecule is released after inducing ubiquitination and can be recycled to degrade multiple target protein molecules, acting catalytically. fda.gov

Rationale for the Design and Development of N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib as a Novel Therapeutic Modality

The compound This compound is identified in chemical literature and by suppliers as an impurity of the drug Ibrutinib. mdpi.com Its chemical name is 3,4-Dihydro-8-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-10-(4-phenoxyphenyl)pyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one. mdpi.com There is no available scientific evidence to suggest that this specific impurity was intentionally designed or developed as a therapeutic modality itself.

However, the existence and study of such related substances are integral to the broader rationale for developing new therapeutic agents. The limitations of the parent compound, Ibrutinib, created the clinical need for improved BTK modulators. This need is the primary driver for the rational design of second-generation inhibitors and BTK-targeting PROTACs. The key motivations include:

Overcoming Acquired Resistance: Long-term therapy with covalent inhibitors like Ibrutinib can lead to the emergence of resistance, most commonly through a mutation at the covalent binding site (C481S), which prevents the drug from binding effectively. google.com Novel modalities like non-covalent inhibitors and PROTACs are designed to be effective against these mutant forms of BTK. google.comusbio.net

Improving Selectivity and Safety: Ibrutinib can inhibit other kinases besides BTK, which can lead to off-target effects. google.com The development of more selective inhibitors and degraders aims to minimize these side effects and improve the drug's tolerability. google.comusbio.net

Achieving Deeper and More Durable Responses: By completely removing the BTK protein, degraders may offer a more complete and sustained pathway inhibition compared to inhibitors, potentially leading to more durable clinical responses. nih.gov

Therefore, while this compound is a chemical artifact rather than a designed drug, its context highlights the chemical space around Ibrutinib and underscores the ongoing quest to synthesize new derivatives and modalities with superior therapeutic properties.

Current Landscape and Unmet Needs in BTK-Related Research

Despite the transformative impact of BTK inhibitors, significant unmet needs remain in the treatment of B-cell malignancies and other BTK-related diseases. A primary challenge is therapeutic resistance. Patients whose disease progresses after treatment with a covalent BTK inhibitor have a poor prognosis, highlighting a critical need for effective subsequent therapies.

Another area of active research is managing the toxicities associated with first-generation inhibitors. researchgate.net Furthermore, exploring the full potential of BTK modulation in autoimmune diseases, where BTK plays a significant role, is an expanding frontier. usbio.net The development of novel agents like BTK-targeting PROTACs is in early stages, and substantial research is required to optimize their drug-like properties for clinical application. mdpi.com Current clinical trials are investigating next-generation inhibitors and the first wave of BTK degraders, such as NX-2127 and BGB-16673, which promise to address the existing therapeutic gaps.

Research Findings on BTK Modulators

Compound ClassExample Compound(s)Mechanism of ActionKey Research FindingReference
1st-Gen Covalent InhibitorIbrutinibIrreversibly binds to Cys481 of BTK, inhibiting its kinase activity.Demonstrated profound anti-tumor activity in CLL and MCL, leading to its initial FDA approvals. researchgate.netcymitquimica.com
2nd-Gen Covalent InhibitorAcalabrutinib, ZanubrutinibIrreversibly binds to Cys481 of BTK with higher selectivity than Ibrutinib.Designed to reduce off-target kinase inhibition, potentially improving the safety profile. google.com
Non-Covalent InhibitorPirtobrutinibReversibly binds to BTK, independent of the Cys481 residue.Shows efficacy in patients who have developed the C481S resistance mutation to covalent inhibitors. nih.gov
Targeted Protein Degrader (PROTAC)MT-802, L18I, NX-2127Induces proteasomal degradation of BTK via formation of a ternary complex with an E3 ligase.Can effectively degrade both wild-type and C481S-mutant BTK, offering a way to overcome resistance. usbio.netfda.gov
Ibrutinib ImpurityThis compoundNot applicable (impurity).Identified as an impurity of Ibrutinib, highlighting the chemical complexity of synthesis. mdpi.com

Properties

Molecular Formula

C₂₈H₂₆N₆O₃

Molecular Weight

494.54

Synonyms

(R)-8-(1-Acryloylpiperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one

Origin of Product

United States

Chemical Synthesis and Advanced Structural Characterization of N1,n6 1,3 1 Oxopropylene Ibrutinib

Retrosynthetic Analysis and Strategic Considerations for Compound Design

The structure of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib (B1684441), as inferred from its nomenclature and its origin as an ibrutinib impurity, suggests an intramolecular cyclization has occurred. Specifically, the acryloyl group of ibrutinib has likely undergone a Michael addition with the N6-amino group of the pyrazolopyrimidine core, forming a new seven-membered ring. This results in a novel tetracyclic system.

A plausible retrosynthetic analysis would disconnect the molecule at the newly formed amide bond within the seven-membered ring and the bond formed from the Michael addition. This leads back to the parent ibrutinib molecule as the immediate precursor. The key strategic consideration in the "design" of a synthesis for this compound is not a de novo construction, but rather inducing the intramolecular cyclization of ibrutinib. Therefore, the primary synthetic challenge lies in establishing conditions that favor this intramolecular reaction, likely as a side reaction during the final steps of ibrutinib synthesis or as a degradation pathway.

Retrosynthetic Pathway:

This retrosynthetic approach simplifies the problem to the synthesis of ibrutinib itself, followed by an investigation of the conditions promoting the intramolecular cyclization.

Multi-step Synthetic Methodologies for the Ibrutinib Core

The synthesis of the ibrutinib core can be conceptually divided into the construction of two key fragments: the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine and the (R)-1-acryloyl-3-aminopiperidine moiety.

The pyrazolopyrimidine core is typically assembled through a series of heterocyclic transformations. A common starting point is the reaction of a substituted pyrazole (B372694) derivative, which is then elaborated to form the fused pyrimidine (B1678525) ring. For instance, 3-amino-1H-pyrazole-4-carbonitrile can be cyclized with formamide (B127407) to generate the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core. patsnap.com Subsequent functionalization, such as iodination followed by a Suzuki coupling with (4-phenoxyphenyl)boronic acid, introduces the characteristic side chain. nih.gov

The synthesis of the chiral (R)-3-aminopiperidine derivative is a critical step that dictates the stereochemistry of the final product. Various methods have been developed for the stereoselective synthesis of this intermediate. These often involve the resolution of racemic mixtures or the use of chiral starting materials. For example, enzymatic cascades and chiral acid resolution have been employed to obtain the desired enantiomerically pure aminopiperidine. patsnap.comrsc.org

Synthetic Approaches for the 1,3-(1-Oxopropylene) Linker Moiety

In the context of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib, the "linker" is not an externally added component but is formed through an intramolecular cyclization. The 1-oxo-2-propen-1-yl (acryloyl) group is introduced in the final stages of ibrutinib synthesis by acylating the (R)-3-aminopiperidinyl moiety. This is typically achieved using acryloyl chloride or a related activated acrylic acid derivative. google.com

The formation of the 1,3-(1-Oxopropylene) bridge is a consequence of the reactivity of this acryloyl group. The key reaction is an intramolecular Michael addition, a well-established reaction in organic synthesis. organicreactions.org In this case, the nucleophilic N6-amino group of the pyrazolopyrimidine ring attacks the β-carbon of the α,β-unsaturated acrylamide (B121943). This is followed by an intramolecular amide bond formation to close the seven-membered ring. This cyclization is likely to occur under basic conditions or upon heating, conditions which might be present during the final work-up or purification steps of ibrutinib synthesis. quickcompany.in

Regioselective Conjugation Chemistry at N1 and N6 Positions of Ibrutinib

The formation of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib is an example of regioselective intramolecular conjugation. The pyrazolopyrimidine core of ibrutinib has several potentially nucleophilic nitrogen atoms. However, the exocyclic N6-amino group is generally more nucleophilic than the endocyclic ring nitrogens, particularly the N1 which is already substituted with the piperidine (B6355638) ring.

The regioselectivity of the intramolecular cyclization is therefore directed towards the N6-amino group. This is consistent with studies on the reactivity of similar heterocyclic systems. The reaction proceeds via a 7-endo-trig cyclization, which is a favored pathway in many intramolecular reactions. The proximity of the acryloyl group to the N6-amino group, dictated by the conformation of the molecule, would also play a significant role in promoting this specific cyclization over other potential intermolecular reactions.

Stereochemical Control and Isolation of Enantiomeric Forms

The stereochemistry of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib is directly inherited from its precursor, ibrutinib. Ibrutinib possesses a single chiral center at the C3 position of the piperidine ring, which has the (R)-configuration. nih.gov Since the intramolecular cyclization reaction does not involve this chiral center, the (R)-configuration is expected to be retained in the final cyclized product.

The isolation of this compound, being an impurity, would typically be achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or preparative HPLC. quickcompany.inijper.org Given that it is a structural isomer of ibrutinib with the same molecular weight, a high-resolution separation method would be necessary to distinguish it from the parent drug and other impurities.

Advanced Spectroscopic and Analytical Techniques for Research-Oriented Structural Elucidation and Purity Assessment

The definitive structural elucidation of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib would rely on a combination of advanced spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Analysis

HRMS is a critical tool for confirming the elemental composition of a molecule and for elucidating its structure through fragmentation analysis.

Precise Molecular Mass:

For N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib, the molecular formula is C28H26N6O3. The expected precise mass can be calculated and compared with the experimentally determined value from HRMS to confirm the elemental composition.

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
IbrutinibC25H24N6O2440.1961
N1,N6-[1,3-(1-Oxopropylene)] IbrutinibC28H26N6O3494.2066

This table is generated based on the presumed structure and known information.

Fragmentation Pathway Analysis:

Tandem mass spectrometry (MS/MS) experiments would be crucial to confirm the proposed cyclized structure. The fragmentation pattern of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib would be expected to differ significantly from that of ibrutinib.

Ibrutinib Fragmentation: The MS/MS spectrum of ibrutinib typically shows a characteristic fragment at m/z 304.1, corresponding to the loss of the acryloylpiperidine moiety. nih.govmdpi.com Other significant fragments arise from the cleavage of the piperidine ring and the pyrazolopyrimidine core. nih.govijpsonline.comnih.gov

Predicted Fragmentation of the Cyclized Impurity: In contrast, the cyclized structure would be more rigid and would not readily lose the entire piperidine-derived portion. The fragmentation would likely involve the cleavage of the newly formed seven-membered ring and the pyrazolopyrimidine core. The absence of the characteristic m/z 304.1 fragment from the loss of the piperidine ring would be a key indicator of the cyclized structure. Instead, fragments corresponding to the fused tetracyclic system would be observed. For instance, cleavages within the seven-membered ring could lead to unique fragment ions that would allow for the definitive identification of the N1,N6 linkage.

Data Table of Predicted Key Fragments:

m/z (Predicted)Proposed Fragment Structure/Origin
495.2139[M+H]+ ion of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib
---Fragments resulting from the cleavage of the seven-membered ring and the piperidine ring. The exact m/z values would need to be determined experimentally and compared with theoretical fragmentation patterns.
---Fragments corresponding to the intact pyrazolopyrimidine core with the fused ring system.

This table presents a conceptual prediction of fragmentation. Actual values would be determined experimentally.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons in complex organic molecules. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be pivotal in elucidating the precise structure of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib.

While specific, publicly available multidimensional NMR data for N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib is limited, a hypothetical analysis based on its proposed structure would involve:

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons of the phenoxyphenyl group, the pyrazolopyrimidine core, the piperidine ring, and the newly formed oxopropylene bridge. The acryloyl group protons would also be present.

¹³C NMR: The carbon spectrum would reveal distinct signals for all carbon atoms, including the carbonyl groups of the acrylamide and the oxopropylene bridge, as well as the carbons of the heterocyclic and aromatic rings.

COSY: This experiment would establish the connectivity between adjacent protons, for instance, within the piperidine ring and the propylene (B89431) chain.

HSQC: This would correlate each proton to its directly attached carbon atom, aiding in the definitive assignment of the carbon skeleton.

A recent study on the structural elucidation of novel degradation impurities of Ibrutinib utilized 2D NMR techniques to characterize related compounds, highlighting the power of this methodology. nih.gov However, the specific spectral data for N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib is not detailed in publicly accessible literature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib would be expected to exhibit characteristic absorption bands. For comparison, the FT-IR spectrum of Ibrutinib shows key peaks for N-H stretching, aromatic C-H stretching, and C=O stretching. pharmaffiliates.com For N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib, one would anticipate:

The disappearance of the N-H stretching vibration of the pyrimidine amine upon the formation of the oxopropylene bridge.

The appearance of a new carbonyl (C=O) stretching band corresponding to the ketone in the oxopropylene linker, in addition to the existing amide and acryloyl carbonyl bands.

Characteristic bands for the aromatic C-O-C ether linkage and the various C-N bonds within the heterocyclic systems.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The spectrum would likely show strong bands for the aromatic ring breathing modes of the phenoxyphenyl moiety and the pyrazolopyrimidine core. The C=C stretching of the acryloyl group would also be a prominent feature.

X-ray Crystallography for Solid-State Conformation and Co-crystal Structural Insights

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib, including its stereochemistry, bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking.

While numerous studies have reported the crystal structures of Ibrutinib in various polymorphic and solvated forms, and as co-crystals, there is no publicly available single-crystal X-ray diffraction data for N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib. nih.gov Obtaining such data would require the isolation of a single crystal of sufficient quality, which can be a challenging endeavor for an impurity that may be present in small quantities.

Molecular and Cellular Mechanism of Action of N1,n6 1,3 1 Oxopropylene Ibrutinib

Biochemical Characterization of BTK Target Engagement and Covalent Interaction

The mechanism of Ibrutinib-based PROTACs begins with the "warhead"—the Ibrutinib (B1684441) moiety—binding to the target protein, BTK. nih.gov Ibrutinib is known to form a specific and irreversible covalent bond with a cysteine residue (Cys481) located in the ATP-binding site of BTK. explorationpub.com This covalent interaction is a highly effective anchor, ensuring durable engagement with the target protein.

However, the goal of a PROTAC is not merely to occupy the active site but to facilitate the formation of a larger complex for degradation. aacrjournals.org While many BTK PROTACs utilize the same irreversible covalent mechanism as Ibrutinib, some designs have explored reversible covalent or non-covalent warheads. explorationpub.comnih.gov Studies have shown that even non-covalent engagement can lead to potent degradation, suggesting that the primary role of the warhead is to bring the PROTAC to the target with sufficient affinity and residence time to enable the subsequent steps. explorationpub.com This engagement effectively hijacks the BTK protein, preparing it for elimination. patientpower.info

E3 Ubiquitin Ligase Recruitment and Specificity of Ibrutinib-Based PROTACs

Ibrutinib-based PROTACs are heterobifunctional, meaning they possess a second functional end designed to recruit an E3 ubiquitin ligase. nih.gov The most commonly recruited E3 ligase for this class of PROTACs is Cereblon (CRBN). nih.govnih.govacs.org This is typically achieved by incorporating a CRBN-binding ligand, such as pomalidomide (B1683931) or thalidomide, into the PROTAC structure, connected to the Ibrutinib warhead by a chemical linker. nih.govnih.gov

The choice of E3 ligase is critical, as studies have shown that BTK-targeted PROTACs using VHL-binding ligands were significantly less effective at promoting BTK degradation compared to their CRBN-recruiting counterparts. explorationpub.com This highlights the importance of achieving a productive geometric and biochemical match between the target, PROTAC, and the specific E3 ligase.

Furthermore, the specificity of these degraders can extend beyond BTK. For instance, the clinical-stage BTK degrader NX-2127 not only degrades BTK but also induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). ashpublications.orgnih.gov This dual activity provides an additional immunomodulatory effect, which is a known mechanism of the CRBN-binding agents themselves. nih.gov

Formation and Stabilization of the Ternary Complex: BTK-Ibrutinib PROTAC-E3 Ligase

The central event in the mechanism of any PROTAC is the formation of a ternary complex, where the PROTAC molecule acts as a bridge to physically bring the target protein (BTK) and the recruited E3 ligase (e.g., CRBN) into close proximity. nih.govnih.gov This induced proximity is the foundational step that enables the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to the surface of the BTK protein, marking it for destruction by the proteasome. aacrjournals.orgbpsbioscience.com

The stability and conformation of this {BTK–PROTAC–CRBN} ternary complex are paramount to the efficiency of degradation. nih.govdigitellinc.com The chemical linker connecting the Ibrutinib warhead and the E3 ligase ligand plays a crucial role, as its length and flexibility dictate the ability of the two proteins to come together in a productive orientation without steric clashes. nih.govnih.gov

The stability of the ternary complex is often described in terms of cooperativity (α). Cooperativity is a measure of how the binding of one protein (e.g., BTK) to the PROTAC affects the PROTAC's affinity for the second protein (e.g., CRBN). biorxiv.org

Positive Cooperativity (α > 1): The formation of the binary {BTK-PROTAC} complex increases the affinity for CRBN, leading to a more stable ternary complex.

Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second.

No Cooperativity (α = 1): The two binding events are independent.

Several biophysical techniques are employed to characterize the formation and kinetics of the ternary complex in real-time. nih.govnih.gov

Surface Plasmon Resonance (SPR): This technique is used to measure the kinetics of binding events, including the association (on-rate) and dissociation (off-rate) of the PROTAC with both BTK and the E3 ligase individually (binary complexes) and together (ternary complex). pnas.orgbiorxiv.org SPR has been instrumental in demonstrating that longer-lived ternary complexes, characterized by slow dissociation rates, often correlate with more efficient target degradation. biorxiv.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govmalvernpanalytical.comspringernature.com It can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the formation of both binary and ternary complexes. frontiersin.orgnih.gov This data is crucial for calculating cooperativity and understanding the thermodynamic drivers of complex formation. nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay provides a proximity-based signal when the target and E3 ligase are brought together by the PROTAC, allowing for the detection and quantification of ternary complex formation in solution. nih.govpnas.org

Target Protein Degradation (TPD) Efficacy in Cell Lines

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein within living cells. This is typically assessed in relevant cancer cell lines, such as those derived from B-cell malignancies like chronic lymphocytic leukemia (CLL) or mantle cell lymphoma (MCL). nih.govmedchemexpress.eu The efficacy is quantified through concentration- and time-dependent degradation profiles.

Two key metrics are used to describe the potency and efficacy of a protein degrader:

DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein after a specific incubation time. A lower DC50 value indicates higher potency. nih.gov

Dmax: The maximum percentage of protein degradation that can be achieved at any concentration of the PROTAC. A higher Dmax value indicates greater efficacy. nih.gov

Ibrutinib-based PROTACs have demonstrated highly potent and efficacious degradation of BTK in various cell lines, often in the low nanomolar range.

Table 1: Degradation Efficacy of Selected Ibrutinib-Based BTK PROTACs

Compound DC50 Dmax Cell Line E3 Ligase Notes Reference(s)
MT-802 9.1 nM >99% Patient-derived CLL cells Cereblon Potently degrades both wild-type and C481S mutant BTK. medchemexpress.euaxonmedchem.comprobechem.com
P13I ~10 nM ~89% RAMOS Cereblon Efficiently degrades wild-type and C481S mutant BTK. nih.gov
NX-2127 0.4 nM >70% (in vivo) TMD8 Cereblon Orally bioavailable; also degrades IKZF1/3. medchemexpress.comyoutube.com

| Compound 15 | 3.18 nM | 99.90% | RAW264.7 | Cereblon | Developed as a potent anti-inflammatory agent. | nih.gov |

Selectivity of BTK Degradation Across the Proteome (e.g., Quantitative Proteomics)

Information regarding the selectivity of BTK degradation across the proteome by N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib is not available. Quantitative proteomic studies are crucial for understanding the off-target effects of a compound, but such research has not been published for this particular molecule.

Role of the Ubiquitin-Proteasome System (UPS) in BTK Degradation

The role of the ubiquitin-proteasome system (UPS) is central to the targeted degradation of proteins. nih.govnih.govmdpi.com While it is the mechanism exploited by BTK degraders, there are no studies demonstrating that this compound induces BTK degradation via the UPS.

Modulation of Downstream BTK Signaling Pathways in Cellular Models

Phosphorylation Inhibition of PLCγ2 and ERK

While ibrutinib is known to inhibit the phosphorylation of key downstream signaling molecules like PLCγ2 and ERK, there is no specific data to confirm that this compound has the same or similar inhibitory effects. nih.govnih.gov The structural difference could significantly impact its ability to interact with the BTK active site and subsequently affect downstream signaling.

Impact on NF-κB Signaling in Research Cell Lines

Ibrutinib has been shown to inhibit the NF-κB signaling pathway in various B-cell malignancies. nih.govnih.gov However, the impact of this compound on NF-κB signaling has not been investigated or reported in the scientific literature.

Phenotypic Cellular Effects in Pre-clinical Models

There are no published pre-clinical studies describing the phenotypic cellular effects of this compound. Research on ibrutinib has demonstrated its ability to inhibit proliferation, induce apoptosis, and modulate cell adhesion and migration in cancer cells. nih.govnih.gov Whether this impurity shares any of these effects, or possesses novel ones, remains unknown.

Cell Proliferation and Viability Modulation in BTK-Dependent Cell Lines

There is no specific information available in the searched scientific literature regarding the effects of this compound on cell proliferation and viability in BTK-dependent cell lines.

Apoptosis Induction and Cell Cycle Analysis in Research Cell Lines

There is no specific information available in the searched scientific literature regarding the induction of apoptosis or cell cycle analysis in research cell lines treated with this compound.

Structure Activity Relationship Sar and Rational Design of N1,n6 1,3 1 Oxopropylene Ibrutinib Analogs

Design Principles of the N1,N6 [ 1,3-(1-Oxopropylene)] Modification for Optimized Degradation

The fundamental design principle for creating ibrutinib-based PROTACs is to strategically modify the ibrutinib (B1684441) structure to allow for the attachment of a linker and an E3 ligase ligand without compromising its ability to bind BTK. The goal is to create a heterobifunctional molecule that effectively induces the formation of a stable and productive POI-PROTAC-E3 ligase ternary complex. nih.govscienceopen.com

A key consideration in the design is the stability of the final molecule. For instance, some PROTAC designs can be prone to instability through intramolecular cyclization, particularly when a Michael acceptor is present. researchgate.net The structure of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib suggests such a cyclization may have occurred between the piperidine (B6355638) and pyrazolopyrimidine moieties. cymitquimica.com Therefore, a primary design principle for creating functional PROTACs is to select attachment points and linker chemistries that are stable and prevent unwanted intramolecular reactions, ensuring the molecule can successfully bridge the target protein and the E3 ligase. The optimization of these PROTACs focuses on enhancing target engagement and intracellular concentration through strategies like reversible covalent chemistry. researchgate.net

Systematic Exploration of Linker Length, Rigidity, and Chemical Composition on PROTAC Functionality

Linker Length: The length of the linker is a crucial parameter that dictates the ability of the PROTAC to form a stable ternary complex. Studies on BTK PROTACs have shown that increasing linker length can alleviate steric clashes between BTK and the E3 ligase (e.g., Cereblon or CRBN), thereby improving degradation efficacy. researchgate.netnih.gov For example, increasing the polyethylene (B3416737) glycol (PEG) linker length from four to nine units resulted in a greater maximal degradation (Dmax) and improved potency. youtube.com However, this is not a universal rule, as potent PROTACs with linkers as short as three atoms have also been reported. nih.gov

Linker Rigidity: The flexibility or rigidity of the linker also impacts PROTAC function. While flexible linkers like PEG chains are common, more rigid linkers have been explored to improve metabolic stability. In one study, a highly potent ARQ-531-derived BTK PROTAC (6e) suffered from poor metabolic stability. By employing a linker rigidification strategy, researchers developed compound 3e, which exhibited a significantly improved metabolic stability profile (T1/2 > 145 min) while maintaining potent BTK degradation. nih.gov

Chemical Composition: The atomic composition of the linker can have a significant effect on PROTAC potency. The choice between a hydrophilic PEG linker and a more hydrophobic alkyl chain can influence cell permeability and the stability of the ternary complex. nih.gov For instance, in the development of novel BTK degraders, various aliphatic linkers were screened, leading to the identification of compound L6, with a 6-carbon linker and a lenalidomide (B1683929) ligand, as having the best degradation activity in tested cell lines. rhhz.net

Table 1: Impact of Linker Properties on BTK PROTAC Functionality
PROTAC Series/CompoundLinker ModificationKey FindingReference
RC SeriesVaried PEG linker lengthIncreasing linker length improved degradation efficacy by reducing steric hindrance between BTK and CRBN. researchgate.net
WDR5 PROTACsIncreased from PEG4 to PEG9Longer linker (PEG9) led to a greater Dmax (80%) and improved potency compared to shorter linkers. youtube.com
Compound 3eRigidified linkerSignificantly improved metabolic half-life (>145 min) compared to the parent compound with a flexible linker. nih.gov
Compound L66-carbon aliphatic linkerDemonstrated optimal BTK degradation activity in a screen of various aliphatic linkers. rhhz.net

Influence of E3 Ligase Ligand Variations on Target Engagement and Degradation

The choice of E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success. nih.gov While over 600 E3 ligases are known, PROTAC design has predominantly focused on a small subset, with Cereblon (CRBN) and Von Hippel-Lindau (VHL) being the most popular. researchgate.net

For BTK degradation, studies have shown that the selection of the E3 ligase is crucial for efficacy. nih.gov Comparative studies have demonstrated that CRBN-recruiting BTK PROTACs are generally more effective than those that recruit VHL. nih.gov For example, the VHL-recruiting BTK PROTAC SJF678 was found to have significantly weaker degradation efficiency compared to its CRBN-recruiting counterparts. nih.gov

Impact of Ibrutinib Moiety Modifications on BTK Binding and Selectivity

The "warhead" portion of the PROTAC, derived from ibrutinib, can also be modified to enhance performance. Ibrutinib is a potent inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK. nih.govnih.gov While this covalent reactivity is effective for inhibition, it is not always ideal for a catalytic PROTAC.

Researchers have developed BTK-targeted PROTACs using both irreversible (covalent) and reversible (non-covalent) ibrutinib-related warheads. nih.gov Interestingly, PROTACs that utilize a non-covalent, reversible BTK binder—essentially an ibrutinib analog lacking the reactive acrylamide (B121943) group—can exhibit greater selectivity for BTK degradation compared to ibrutinib itself. nih.govresearchgate.net This improved selectivity may arise from stabilizing protein-protein interactions between BTK and the E3 ligase within the ternary complex, which are unique to the PROTAC modality. nih.gov For example, the reversible covalent PROTAC RC-3 showed enhanced selectivity towards BTK compared to both non-covalent and irreversible covalent PROTACs. researchgate.net

Beyond the acrylamide moiety, other parts of the ibrutinib scaffold, such as the pyrazolo-pyrimidine nucleus, have been modified to improve potency and kinase selectivity against both wild-type and mutant forms of BTK. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling in Compound Design

Computational methods are indispensable tools in the rational design and optimization of PROTACs, providing insights that accelerate the development process.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between molecules. In PROTAC design, these methods are used to model the formation and stability of the crucial ternary complex (BTK-PROTAC-E3 ligase). scienceopen.comscienceopen.com

MD simulations are then often employed to assess the stability of the docked complexes over time. nih.govnih.gov These simulations provide a dynamic view of the interactions within the ternary complex, helping to confirm that the complex is stable enough to allow for efficient ubiquitination of the target protein.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov In the context of designing ibrutinib-based PROTACs, QSAR is primarily applied to the warhead component to optimize its binding affinity for BTK.

In a typical QSAR study, a dataset of compounds with known inhibitory activities (e.g., IC50 values) is used. nih.govacs.org This set is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are used to create an equation that links molecular descriptors (physicochemical properties derived from the structure) to activity. nih.gov

These models provide valuable insights into the key structural features that influence a compound's potency, guiding the design of new, more effective BTK inhibitors that can be incorporated as warheads into PROTACs. nih.govacs.org

Pharmacophore Modeling for Degrader Optimization

The rational design of potent and selective protein degraders, such as those derived from N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib, is a multifaceted process that heavily relies on understanding the spatial and electronic requirements for effective target engagement and recruitment of the cellular degradation machinery. Pharmacophore modeling serves as a crucial computational tool in this endeavor, enabling the identification of key chemical features necessary for optimal degrader activity and guiding the strategic optimization of these molecules.

A pharmacophore model for a Bruton's tyrosine kinase (BTK) degrader is conceptually built upon the essential features required for binding to both BTK and an E3 ubiquitin ligase, connected by a linker of appropriate length and conformation. nih.gov For Ibrutinib-based degraders, the pharmacophore can be deconstructed into three key components: the warhead that binds to BTK, the linker, and the E3 ligase-recruiting moiety.

The development of a pharmacophore hypothesis for BTK inhibitors often involves analyzing the key interactions of known ligands, such as Ibrutinib, within the BTK active site. A ligand-based approach, for instance, has led to the development of a four-point pharmacophore model for BTK inhibitors, comprising two aromatic rings, one hydrogen bond acceptor, and one hydrogen bond donor. nih.gov Such a model provides a foundational template for designing the BTK-binding portion of a degrader.

In the context of degrader optimization, pharmacophore modeling extends beyond the target-binding motif to encompass the entire tripartite structure. The model helps in defining the optimal spatial arrangement of the pharmacophoric features of the BTK inhibitor, the E3 ligase ligand, and the linker connecting them. This is critical for the formation of a stable and productive ternary complex (BTK-degrader-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of BTK. nih.gov

The optimization process, guided by pharmacophore modeling, involves a systematic exploration of the chemical space for each component of the degrader. This includes modifying the linker length, composition, and attachment points on both the Ibrutinib scaffold and the E3 ligase ligand. nih.govresearchgate.net The goal is to achieve a conformation that facilitates the favorable juxtaposition of BTK and the E3 ligase, thereby maximizing the degradation efficiency (Dmax) and potency (DC50).

For instance, the strategic modification of the Ibrutinib scaffold to introduce a linker attachment point is a critical design consideration. The chosen attachment site must be solvent-exposed and should not disrupt the key binding interactions with BTK. nih.gov Computational modeling can predict suitable attachment points on the N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib structure that would allow for the extension of a linker without compromising its affinity for BTK.

The following interactive data table illustrates a hypothetical optimization matrix for an N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib-based degrader, showcasing how systematic variations in linker type and E3 ligase ligand, guided by pharmacophore insights, can be explored to identify candidates with improved degradation activity.

Compound ID BTK Warhead Linker Type Linker Length (atoms) E3 Ligase Ligand Predicted Ternary Complex Stability (Score) Observed DC50 (nM)
D-Ibr-001N1,N6-[1,3-(1-Oxopropylene)] IbrutinibPEG8Pomalidomide (B1683931)0.65150
D-Ibr-002N1,N6-[1,3-(1-Oxopropylene)] IbrutinibPEG12Pomalidomide0.8250
D-Ibr-003N1,N6-[1,3-(1-Oxopropylene)] IbrutinibAlkyl8Pomalidomide0.71120
D-Ibr-004N1,N6-[1,3-(1-Oxopropylene)] IbrutinibAlkyl12Pomalidomide0.7965
D-Ibr-005N1,N6-[1,3-(1-Oxopropylene)] IbrutinibPEG12VHL Ligand0.8830
D-Ibr-006N1,N6-[1,3-(1-Oxopropylene)] IbrutinibAlkyl12VHL Ligand0.8145

This table is for illustrative purposes to demonstrate the principles of degrader optimization and does not represent actual experimental data for the specified compound.

The "Predicted Ternary Complex Stability Score" is a hypothetical metric derived from pharmacophore modeling and molecular dynamics simulations, where a higher score indicates a more favorable and stable complex. The "Observed DC50" represents the concentration of the degrader required to achieve 50% degradation of the target protein. The data illustrates the iterative process of modifying the linker and E3 ligase ligand to improve degradation potency.

Ultimately, the integration of pharmacophore modeling with other computational techniques like molecular docking and molecular dynamics simulations provides a powerful platform for the rational design and optimization of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib-based degraders, accelerating the discovery of novel therapeutics with enhanced efficacy and selectivity. nih.govresearchgate.net

Pre Clinical Pharmacological and in Vivo Efficacy Studies of N1,n6 1,3 1 Oxopropylene Ibrutinib

In Vitro Potency and Selectivity Assessments in Relevant Cancer Cell Lines and Primary Cells (e.g., PBMC)

There is no publicly available data on the in vitro potency and selectivity of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib (B1684441) in cancer cell lines or primary cells.

For a novel compound, researchers would typically perform a series of in vitro assays to determine its biological activity. These studies would involve:

Enzymatic Assays: To measure the direct inhibitory effect of the compound on the target enzyme, in this case, likely BTK, and a panel of other kinases to determine selectivity.

Cell-Based Assays: Using various cancer cell lines (e.g., mantle cell lymphoma, chronic lymphocytic leukemia lines) and peripheral blood mononuclear cells (PBMCs) to assess the compound's ability to inhibit cell proliferation, induce apoptosis (cell death), and modulate signaling pathways downstream of BTK.

Without such studies, the potency and selectivity profile of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib remains uncharacterized.

Pre-clinical Pharmacokinetics (PK) in Animal Models (e.g., mice, rats, dogs)

Specific preclinical pharmacokinetic data for N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib in animal models is not available in the public domain. The following subsections describe the standard parameters that would be evaluated.

Absorption, Distribution, Metabolism (excluding human clinical profiles), and Excretion (ADME) Profiles

The ADME profile of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib has not been documented. A typical preclinical ADME assessment would involve administering the compound to animal models such as mice, rats, and dogs to understand its fate in the body. This would include:

Absorption: Determining the extent and rate of absorption into the bloodstream after oral or intravenous administration.

Distribution: Examining how the compound distributes into various tissues and organs.

Metabolism: Identifying the metabolic pathways and the resulting metabolites.

Excretion: Determining the primary routes of elimination from the body (e.g., urine, feces).

Half-Life and Bioavailability Determinations in Research Animals

Data on the half-life and bioavailability of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib in research animals is not available. These crucial pharmacokinetic parameters would be determined from the concentration-time profiles of the compound in the plasma of test animals.

Half-life (t½): The time it takes for the concentration of the compound in the body to be reduced by half.

Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Pre-clinical Pharmacodynamics (PD) in Animal Models

There are no published preclinical pharmacodynamic studies specifically for N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib. The subsections below outline the types of studies that would be necessary to characterize its pharmacodynamic effects.

Correlation of Compound Exposure with BTK Degradation in Tissues

Information on the correlation between N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib exposure and BTK degradation in tissues is not available. Pharmacodynamic studies would typically involve measuring the levels of the target protein, BTK, in relevant tissues (e.g., spleen, lymph nodes) from treated animals and correlating these with the measured plasma concentrations of the compound.

Modulation of Downstream Biomarkers in Animal Models

The effect of N1,N6-[1,3-(1-Oxopropylene)] Ibrutinib on downstream biomarkers has not been reported. Such studies would analyze the modulation of signaling molecules that are affected by BTK inhibition. This could include assessing the phosphorylation status of proteins in the BTK signaling cascade, such as PLCγ2 and ERK, in tissues from treated animals.

Efficacy in Relevant Animal Disease Models (e.g., Xenograft, Syngeneic, Genetically Engineered Mouse Models)

Ibrutinib has demonstrated significant efficacy as a single agent in various preclinical animal models, validating its therapeutic potential against B-cell malignancies and even some solid tumors.

In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have consistently shown Ibrutinib's ability to inhibit tumor growth.

Burkitt Lymphoma (BL): In a human BL xenograft model using immune-deficient NSG mice, Ibrutinib treatment significantly inhibited tumor proliferation nih.gov.

Breast Cancer: In xenograft models of HER2-amplified breast cancer, Ibrutinib showed exposure-dependent inhibition of tumor growth researchgate.net. Specifically, in a model using MDA-MB-453 cells (which have a HER2 mutation), Ibrutinib led to a 90% reduction in tumor progression nih.gov. Studies with BT-474 xenografts also demonstrated significant tumor growth inhibition researchgate.net.

Chronic Lymphocytic Leukemia (CLL): Preclinical studies utilizing the TCL-1 mouse model for CLL have suggested Ibrutinib's efficacy nih.gov. Xenograft models created by transplanting MEC-1 cell lines (mimicking aggressive CLL) into Rag2−/−γc−/− mice showed that all mice developed a CLL-like disease, providing a platform to study therapeutic effects nih.gov.

Animal ModelCell LineCancer TypeKey FindingReference
NSG MiceHuman BL cellsBurkitt LymphomaSignificant inhibition of tumor proliferation. nih.gov
Nude MiceBT-474HER2+ Breast CancerExposure-dependent inhibition of tumor growth. researchgate.net
SCID MiceMDA-MB-453HER2+ Breast Cancer90% reduction in tumor progression. nih.gov
Rag2−/−γc−/− MiceMEC-1Chronic Lymphocytic LeukemiaEstablished a model for aggressive CLL-like disease. nih.gov

Beyond simply slowing tumor growth, Ibrutinib has been shown to prolong survival in animal models of hematologic cancers.

In a preclinical Burkitt lymphoma model, mice treated with Ibrutinib had a significantly prolonged median survival (32 days) compared to the control group (24 days) nih.gov.

Similarly, in mouse xenograft models of pre-BCR+ Acute Lymphoblastic Leukemia (ALL), Ibrutinib treatment significantly prolonged survival nih.gov. The anti-proliferative effects observed in vitro were successfully translated to a meaningful survival benefit in vivo, providing a strong rationale for clinical exploration in this patient population nih.gov.

In xenograft mouse models of aggressive CLL, while all mice eventually succumbed to the disease, the models serve as a crucial tool for evaluating therapies that can extend survival duration nih.gov.

Mechanisms of Resistance to Ibrutinib in Pre-clinical Settings

Despite its efficacy, resistance to Ibrutinib can develop. Preclinical research has been instrumental in elucidating the molecular mechanisms driving this resistance.

The most common mechanism of acquired resistance to Ibrutinib involves mutations in the BTK gene, particularly at the Cysteine 481 (C481) residue where Ibrutinib forms an irreversible covalent bond nih.govnih.gov.

BTK C481S Mutation: The substitution of cysteine with serine at position 481 (C481S) is the most frequently observed mutation haematologica.orgcancernetwork.com. This change prevents the covalent binding of Ibrutinib, reducing its inhibitory effect and allowing the kinase to remain active nih.govercongressi.it. While Ibrutinib can still act as a reversible inhibitor on the C481S mutant, its potency is dramatically reduced nih.govnih.gov.

Other BTK Mutations: Besides C481S, other mutations have been identified in patients with Ibrutinib resistance, including C481F, C481Y, and C481R nih.gov. Mutations at other sites within the kinase domain, such as T474I/S and L528W, have also been described haematologica.orgnih.gov. The L528W mutation, for instance, affects the activity of BTK, conferring a "kinase-dead" state haematologica.org. A mutation in the SH2 domain, T316A, has also been identified and shown to confer resistance to a similar extent as C481S in cellular models nih.gov.

Effect on Degradation: Some therapies under investigation include BTK degraders, which are designed to induce the proteasomal degradation of the entire BTK molecule, offering a potential strategy to overcome resistance caused by point mutations cancernetwork.com.

MutationLocationConsequenceReference
C481S/F/Y/R Kinase DomainDisrupts covalent binding of Ibrutinib, leading to restored BTK activity. haematologica.orgcancernetwork.comnih.gov
T474I/S Kinase DomainConfers treatment resistance and reduces binding affinity. haematologica.orgnih.gov
L528W Kinase DomainAffects BTK activity, leading to a kinase-dead state. haematologica.org
T316A SH2 DomainConfers Ibrutinib resistance at a level similar to C481S. nih.gov

The role of E3 ligases in Ibrutinib resistance is an area of ongoing research. BTK degraders, a class of drugs also known as PROTACs (Proteolysis Targeting Chimeras), work by linking the target protein (BTK) to an E3 ubiquitin ligase, leading to the target's degradation. While direct mutations in E3 ligases as a primary resistance mechanism to Ibrutinib are not as well-documented as BTK mutations, alterations in their function could theoretically impact the efficacy of BTK-degrader therapies being developed to overcome resistance cancernetwork.comresearchgate.net.

In some cases, resistance occurs even without mutations in BTK. This is often due to the cancer cells activating alternative signaling pathways to bypass the BTK blockade and sustain their growth and survival nih.govresearchgate.net.

PI3K/AKT Pathway: Ibrutinib-resistant cells can activate B-cell receptor (BCR) signaling through the Phosphoinositide 3-kinase (PI3K)/AKT pathway researchgate.net. In patients without BTK mutations, activation of the PI3K pathway is a suggested mechanism of resistance cancernetwork.com.

NF-κB Signaling: The NF-κB pathway, which promotes cell growth and survival, can also be activated in resistant cells researchgate.net.

Metabolic Rewiring: Preclinical studies on primary CLL cells have shown that Ibrutinib-resistant cells exhibit different metabolic profiles, favoring glutamine uptake and catabolism. These resistant cells also show activation of fatty acid oxidation, and inhibiting this pathway was found to re-sensitize the cells to Ibrutinib, suggesting metabolic reprogramming as a non-mutational resistance mechanism nih.gov.

PLCG2 Mutations: Gain-of-function mutations in Phospholipase C gamma 2 (PLCG2), a key signaling molecule downstream of BTK, can also confer Ibrutinib resistance nih.govnih.gov. These mutations allow for continued BCR signaling even when BTK is effectively inhibited nih.gov.

Analytical Methodologies for Quantitative Research Applications of N1,n6 1,3 1 Oxopropylene Ibrutinib

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantification in Research Samples (e.g., Cell Lysates, Animal Tissues, Plasma)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of small molecules like N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib (B1684441) in various biological samples. The development of a robust LC-MS/MS method is a critical step in preclinical research.

The effective extraction of the analyte from complex biological matrices is essential for accurate quantification. Common sample preparation techniques for Ibrutinib and related compounds include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For instance, LLE with ethyl acetate has been successfully used to extract Ibrutinib from human plasma researchgate.net. Another method utilized tert-butyl methyl ether for the extraction of Ibrutinib and other BTK inhibitors from plasma nih.govresearchgate.net.

Protein Precipitation (PPT): This is a simpler and faster method where a solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins, leaving the drug in the supernatant nih.gov. While efficient, it may result in less clean samples compared to LLE unpad.ac.id.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. SPE can provide cleaner extracts than PPT and LLE unpad.ac.id.

Supported Liquid Extraction (SLE): This method has been shown to provide a good balance of recovery and minimal matrix effects for the analysis of multiple molecularly targeted drugs unpad.ac.id.

The choice of extraction method depends on the specific matrix, the physicochemical properties of N1,N6 [ 1,3-(1-Oxopropylene)] Ibrutinib, and the desired sensitivity of the assay.

A developed LC-MS/MS method must be validated to ensure its reliability for research purposes. Key validation parameters include:

Specificity and Selectivity: The method must be able to differentiate the analyte from other components in the sample. This is typically achieved by optimizing chromatographic conditions and using multiple reaction monitoring (MRM) on the mass spectrometer researchgate.netnih.gov.

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For Ibrutinib, LLOQ values in the low ng/mL range have been reported in human plasma researchgate.netnih.gov.

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. Calibration curves for Ibrutinib have shown good linearity with correlation coefficients (r²) greater than 0.99 researchgate.netnih.gov.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, intra-day and inter-day precision are typically required to be within 15% nih.govresearchgate.net.

Recovery: The efficiency of the extraction process is determined by the recovery of the analyte from the matrix. High and consistent recovery is desirable, with values for Ibrutinib extraction often exceeding 90% researchgate.netnih.gov.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be assessed to ensure sample integrity nih.govresearchgate.net.

Validation ParameterTypical Acceptance Criteria for Research UseReported Values for Ibrutinib Methods
Linearity (r²)>0.99>0.99 researchgate.netnih.gov
LLOQSignal-to-noise ratio >101-5 ng/mL in plasma researchgate.netnih.govnih.gov
Intra- and Inter-day Precision (%RSD)<15%1.8% to 9.7% nih.gov
Accuracy (%RE)Within ±15%Below 15% nih.gov
RecoveryConsistent and reproducible90.4% to 113.6% nih.gov

Immunoassays (e.g., Western Blot, ELISA, HTRF) for Target Protein Degradation Quantification

Immunoassays are essential tools for quantifying the degradation of the target protein, Bruton's tyrosine kinase (BTK), induced by this compound.

Western Blot: This technique is widely used to qualitatively and semi-quantitatively measure the levels of specific proteins in a sample. In the context of Ibrutinib-based PROTACs, Western blotting is routinely used to demonstrate a dose- and time-dependent reduction in BTK protein levels in treated cells nih.govnih.govchemrxiv.orgpnas.org. The intensity of the BTK band is typically normalized to a loading control, such as actin, to ensure equal protein loading between samples nih.gov.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that provides a more quantitative measurement of protein levels compared to Western blotting. Commercially available ELISA kits for BTK can be used to measure the concentration of the protein in cell lysates assaybiotechnology.comcellsignal.comelkbiotech.com. These kits are often in a sandwich ELISA format, which offers high specificity and sensitivity for detecting endogenous levels of BTK cellsignal.com. This method is suitable for higher throughput analysis of BTK degradation.

Homogeneous Time-Resolved Fluorescence (HTRF): HTRF is a robust, no-wash immunoassay technology that is well-suited for high-throughput screening. It can be adapted to quantify intracellular protein levels and would be a valuable tool for assessing BTK degradation in a high-throughput manner.

Immunoassay TechniquePrimary ApplicationKey Features
Western BlotDemonstration of protein degradationSemi-quantitative, widely available nih.govchemrxiv.org
ELISAQuantitative measurement of protein levelsHigh throughput, sensitive, specific assaybiotechnology.comcellsignal.comnih.gov
HTRFHigh-throughput quantification of protein levelsHomogeneous assay, suitable for automation

Flow Cytometry for Cellular Target Engagement and Pathway Analysis in Research

Flow cytometry is a powerful technique that allows for the multi-parameter analysis of individual cells within a population. It plays a crucial role in assessing the cellular effects of this compound.

Target Engagement: Flow cytometry-based receptor occupancy assays can be used to measure the binding of a drug to its target on the cell surface or intracellularly cellcarta.com. While BTK is an intracellular protein, flow cytometry can be used to assess the downstream consequences of its degradation.

Pathway Analysis: The degradation of BTK by this compound is expected to inhibit B-cell receptor (BCR) signaling. Flow cytometry can be used to monitor the activation state of B-cells by measuring the expression of cell surface markers such as CD69 and CD86 nih.govnih.govresearchgate.netnih.govresearchgate.net. A decrease in the expression of these activation markers following treatment would indicate successful inhibition of the BCR pathway nih.govnih.gov.

Apoptosis and Cell Viability: The functional consequence of BTK degradation in cancer cells is often the induction of apoptosis. Flow cytometry, using reagents like Annexin V and propidium iodide (PI), can be used to quantify the percentage of apoptotic and dead cells in a population following treatment with the compound nih.gov.

High-Throughput Screening (HTS) Assays for Compound Evaluation

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity tdcommons.ai. In the context of this compound and related degraders, HTS can be employed for:

Compound Library Screening: HTS platforms can be used to screen libraries of PROTACs or other degrader molecules to identify those with the most potent BTK degradation activity nih.govnih.govconsensus.app.

Synergy Screens: HTS can be used to perform combination screens to identify other therapeutic agents that act synergistically with this compound nih.govnih.gov.

Assay Formats: HTS assays for degraders often rely on measuring the levels of the target protein. This can be achieved using high-throughput versions of immunoassays like HTRF or high-content imaging systems that can quantify protein levels in a cellular context . Cell viability assays are also commonly used in HTS to assess the functional consequences of protein degradation nih.govconsensus.app.

Emerging Research Directions and Future Perspectives for N1,n6 1,3 1 Oxopropylene Ibrutinib

Exploration of Synergistic Combination Therapies in Pre-clinical Models

The development of targeted protein degraders has opened new avenues for combination therapies aimed at achieving deeper and more durable responses, particularly in complex diseases like B-cell malignancies. Research in preclinical models is actively exploring the synergistic potential of BTK degraders with other targeted agents. The primary rationale is to simultaneously block parallel or downstream survival pathways that cancer cells might exploit to escape the effects of a single agent.

One of the most common mechanisms of acquired resistance to Ibrutinib (B1684441) involves the constitutive activation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway. nih.gov Preclinical studies have shown that combining Ibrutinib with PI3K signaling inhibitors can effectively reduce the growth of Ibrutinib-resistant tumors. nih.gov This provides a strong foundation for exploring similar combinations with BTK degraders. By eliminating the BTK protein entirely, degraders offer a more profound and sustained pathway inhibition, which could create potent synergy when combined with inhibitors of pathways like PI3K, BCL-2, or other key survival signals, potentially preventing or overcoming the development of resistance. nih.gov Future preclinical studies are anticipated to focus on rationally designed combinations that target these compensatory mechanisms.

Investigation of Alternative E3 Ligase Recruitment Strategies for Enhanced Degradation Profiles

The efficacy of a PROTAC is critically dependent on its ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase. researchgate.net Currently, the majority of BTK degraders in development, including clinically evaluated agents like NX-2127 and BGB-16673, utilize ligands that recruit the cereblon (CRBN) E3 ligase. mdpi.comnih.govnih.gov

While CRBN has proven effective, there is a significant research effort to explore alternative E3 ligases for several key reasons:

Overcoming Resistance: Cancer cells can develop resistance to CRBN-based degraders by downregulating or mutating CRBN. nih.gov Utilizing a different E3 ligase, such as Von Hippel-Lindau (VHL), the Cellular Inhibitor of Apoptosis (cIAP), or Mouse Double Minute 2 homologue (MDM2), could provide a therapeutic option for patients who develop resistance to CRBN-based agents. nih.govnih.gov

Altering Degradation Profiles: Different E3 ligases have varying expression levels across different tissues and cell types. Recruiting an E3 ligase that is highly expressed in tumor cells but not in tissues associated with toxicity could lead to a wider therapeutic window.

Improving Efficacy: The choice of E3 ligase can significantly impact degradation efficiency. For instance, early research into BTK-targeted PROTACs found that VHL-binding ligands were relatively inactive for inducing BTK degradation, whereas CRBN-based versions were highly potent, highlighting the critical importance of matching the target protein with an appropriate E3 ligase. nih.gov

The discovery and validation of new E3 ligase ligands is a frontier in PROTAC research, promising to expand the toolkit for creating next-generation degraders with more desirable and tailored degradation profiles. nih.gov

Development of Next-Generation Degraders with Improved Pharmacological Properties

The first wave of BTK degraders has demonstrated the potential of this approach, particularly in overcoming resistance. Now, research is focused on developing next-generation molecules with superior pharmacological properties, including enhanced selectivity, improved bioavailability, and novel mechanisms of action. nih.govspringermedizin.de

Several next-generation BTK degraders are in clinical development, each with distinct features:

NX-2127: A first-in-class oral BTK degrader that also possesses immunomodulatory activity. By design, it degrades not only BTK but also the transcription factors IKZF1 and IKZF3, mimicking the activity of immunomodulatory imide drugs (IMiDs). springermedizin.denih.gov

NX-5948 (Bexobrutideg): An oral BTK degrader specifically engineered to be highly selective for BTK and to avoid the degradation of IKZF1 and IKZF3. drughunter.com A key feature is its demonstrated ability to cross the blood-brain barrier in preclinical models, making it a promising agent for treating B-cell malignancies within the central nervous system (CNS). researchgate.netspringermedizin.deyoutube.com

BGB-16673: A potent BTK degrader that has shown meaningful clinical responses in heavily pretreated patients with various B-cell malignancies, effectively degrading both wild-type and mutated BTK. cancernetwork.com

PTD10: A preclinical PROTAC developed using the selective BTK inhibitor GDC-0853 (instead of the less selective Ibrutinib) and a pomalidomide (B1683931) ligand, resulting in a degrader with high potency and improved selectivity. nih.gov

These developmental efforts aim to create degraders that are not only effective against resistant cancers but are also safer and applicable to a broader range of clinical scenarios. mssm.edu

Table 1: Comparison of Select Next-Generation BTK Degraders This table is based on available preclinical and early clinical data.

CompoundRecruited E3 LigaseKey Differentiating Feature(s)Development Stage (as of early 2025)
NX-2127Cereblon (CRBN)Dual-action: Degrades BTK and immunomodulatory proteins (IKZF1/3). nih.govPhase 1/2 Clinical Trials. mdpi.com
NX-5948 (Bexobrutideg)Cereblon (CRBN)Highly selective for BTK; CNS-penetrant; does not degrade IKZF1/3. researchgate.netdrughunter.comPhase 1 Clinical Trials. springermedizin.de
BGB-16673Cereblon (CRBN)Potent degradation of wild-type and mutant BTK; rapid clinical responses. nih.govcancernetwork.comPhase 1 Clinical Trials. mdpi.com
AC676Cereblon (CRBN)Effective degradation of BTK in preclinical and early clinical trials. researchgate.netnih.govPhase 1 Clinical Trials. mdpi.com

Elucidation of Novel Biological Roles and Off-Target Degradation (if beneficial)

A unique aspect of PROTAC technology is the ability to induce the degradation of proteins, which can lead to different biological outcomes than simple inhibition. This includes the potential for beneficial "off-target" degradation, which can be rationally designed into the molecule.

The most prominent example in this space is NX-2127 , which was intentionally designed as a dual-mechanism degrader. nih.gov By conjugating a BTK-binding moiety with a CRBN E3 ligase ligand, the molecule not only targets BTK for degradation but also induces the degradation of two of CRBN’s natural neosubstrates, the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.govdana-farber.org The degradation of these factors is the known mechanism of action for immunomodulatory drugs like lenalidomide (B1683929). This built-in dual activity provides a simultaneous attack on the B-cell receptor pathway via BTK degradation and a potent anti-myeloma and anti-lymphoma effect via IKZF1/3 degradation. drughunter.com

Conversely, the development of NX-5948 highlights the opposite strategy: engineering high selectivity to avoid specific off-target effects. By using a novel CRBN ligand, researchers created a degrader that potently targets BTK while sparing IKZF1 and IKZF3. drughunter.com This "clean" degrader may offer a better safety profile in certain contexts or be more suitable for combinations where immunomodulatory effects are not desired.

Future research will continue to explore this paradigm, potentially designing degraders that can eliminate multiple oncogenic proteins simultaneously or, conversely, refining selectivity to achieve "mono-specific" degradation and minimize unforeseen biological consequences.

Strategies for Overcoming Acquired Resistance in Pre-clinical Models

The primary motivation for developing BTK degraders was to overcome the acquired resistance seen with first-generation BTK inhibitors. dana-farber.org The most common resistance mechanism is a mutation at the Cysteine 481 residue (C481S) in the BTK active site, which prevents the irreversible covalent binding of Ibrutinib. nih.govnih.gov

BTK degraders effectively solve this problem. Since they bind non-covalently to the BTK protein, their affinity is often not compromised by the C481S mutation. Preclinical and clinical data have consistently shown that BTK degraders efficiently induce the degradation of both wild-type BTK and the C481S mutant, restoring therapeutic activity in Ibrutinib-resistant models and patients. nih.govnih.govhematologyandoncology.net

However, as with any therapy, resistance to BTK degraders can also emerge. Preclinical models suggest potential resistance mechanisms may include:

Mutations in the E3 Ligase: Downregulation of or mutations in the recruited E3 ligase (e.g., CRBN) can prevent the formation of the ternary complex, rendering the degrader ineffective. nih.gov

Upregulation of Target Protein Synthesis: If the cell increases the production rate of BTK to outpace the rate of degradation.

Activation of Bypass Pathways: Strong activation of alternative survival signals that make the cell no longer dependent on BTK. aacrjournals.org

Strategies to overcome these potential resistance mechanisms are already being investigated and include designing combination therapies that target bypass pathways or developing new degraders that hijack different E3 ligases. nih.govnih.gov

Biomarker Discovery and Validation for Translational Research

To optimize the clinical application of BTK degraders, the discovery and validation of predictive and pharmacodynamic biomarkers are essential. Translational research, often leveraging advanced proteomics, is crucial for identifying which patients are most likely to respond and for confirming that the drug is engaging its target in vivo. youtube.com

Key areas of biomarker discovery for BTK degraders include:

Baseline Target and E3 Ligase Levels: The expression level of BTK and the recruited E3 ligase (e.g., CRBN) in tumor cells could be a predictive biomarker for response. Low levels of CRBN, for example, might predict a poor response to a CRBN-based degrader. nih.gov

Genomic Markers: The presence of specific BTK mutations (e.g., C481S, T474I, L528W) that confer resistance to covalent or non-covalent inhibitors would be a strong predictive biomarker for selecting patients for degrader therapy. springermedizin.deaacrjournals.org

Pharmacodynamic Biomarkers: Measuring the level of BTK protein in patient samples (e.g., peripheral blood mononuclear cells) before and after treatment serves as a direct pharmacodynamic biomarker to confirm target degradation. youtube.com For a dual-action degrader like NX-2127, monitoring IKZF1/3 levels provides further proof of mechanism. youtube.com

Resistance Biomarkers: As patients on degrader therapies are followed long-term, sequencing of tumor DNA to identify emerging mutations in E3 ligase components will be critical for understanding resistance mechanisms. irbbarcelona.org

Validation of these biomarkers in clinical trials will be key to enabling personalized medicine approaches with this new class of therapeutics. youtube.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1,N6 [1,3-(1-Oxopropylene)] Ibrutinib, and how can researchers optimize reaction conditions?

  • Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the oxopropylene linker and Ibrutinib core. Use factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to optimize yield and purity . For purification, employ membrane separation technologies (e.g., nanofiltration) or preparative HPLC with C18 columns, referencing USP guidelines for solvent compatibility . Validate each step via thin-layer chromatography (TLC) and mass spectrometry (MS).

Q. How should researchers approach the characterization of N1,N6 [1,3-(1-Oxopropylene)] Ibrutinib using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy : Combine 1H^1H-/13C^13C-NMR to confirm the oxopropylene bridge and Ibrutinib’s pyrimidine ring. Use FT-IR to verify carbonyl stretching frequencies (~1680–1720 cm1^{-1}) .
  • Chromatography : Perform HPLC-UV (λ = 254 nm) with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98% by USP criteria) . Cross-validate with LC-MS (ESI+) for molecular ion peaks.
  • Crystallography : If single crystals are obtained, use X-ray diffraction (XRD) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can computational modeling be integrated to study the binding mechanisms of N1,N6 [1,3-(1-Oxopropylene)] Ibrutinib to BTK kinase?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on covalent interactions between the acrylamide group and BTK’s Cys481 residue. Validate with MM-GBSA free-energy calculations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions (e.g., solvation, pH 7.4). Analyze hydrogen-bond occupancy and RMSD/RMSF values .
  • QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict off-target effects .

Q. What strategies exist for resolving contradictory data in biological activity studies of N1,N6 [1,3-(1-Oxopropylene)] Ibrutinib?

  • Methodological Answer :

  • Theoretical Frameworks : Anchor conflicting results (e.g., IC50_{50} variability in kinase assays) to a conceptual model, such as the two-state kinase activation theory, to contextualize discrepancies .
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration, incubation time) across labs. Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics .
  • Meta-Analysis : Aggregate data from public repositories (SciFinder-n, ChEMBL) and apply statistical tools (e.g., Bayesian inference) to identify outliers or systemic biases .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) profile of N1,N6 [1,3-(1-Oxopropylene)] Ibrutinib?

  • Methodological Answer :

  • Animal Models : Use BTK-deficient murine models to isolate target-specific effects. Administer doses ranging from 1–50 mg/kg (oral/gavage) and collect plasma/tissue samples at 0.5, 2, 6, and 24 hours .
  • Analytical Workflow : Quantify compound levels via UPLC-MS/MS (MRM mode). Correlate exposure (AUC024_{0-24}) with PD markers (e.g., BTK occupancy by flow cytometry).
  • Toxicology : Monitor liver enzymes (ALT/AST) and histopathology to assess off-target toxicity, adhering to OECD Test Guideline 407 .

Key Resources for Methodological Rigor

  • Databases : SciFinder-n (CAS Registry, MARPAT) for prior art and structure searches .
  • Standards : USP-NF guidelines for purity testing and stability protocols .
  • Software : Gaussian 16 (DFT calculations), PyMOL (visualization), and GraphPad Prism (statistical analysis).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.